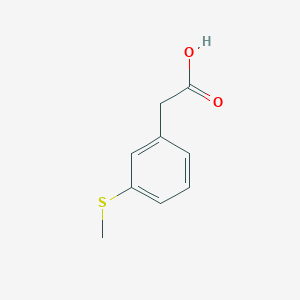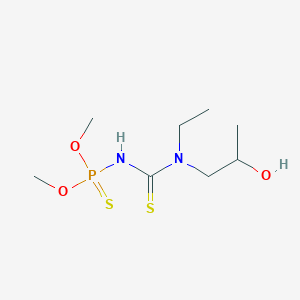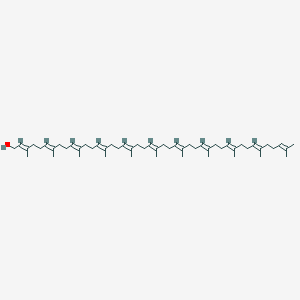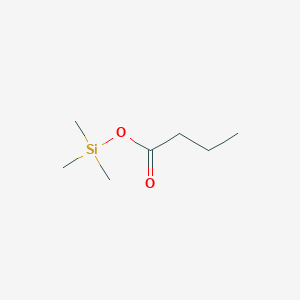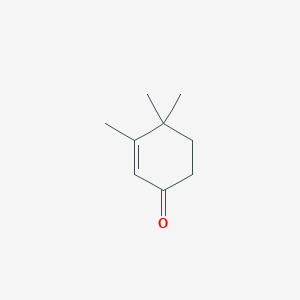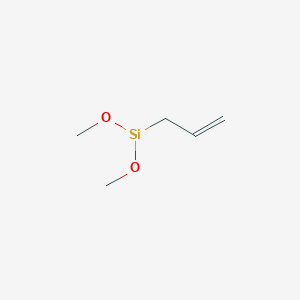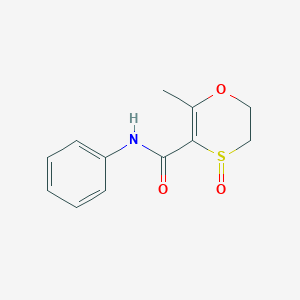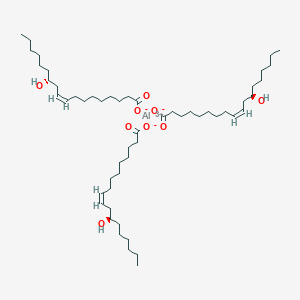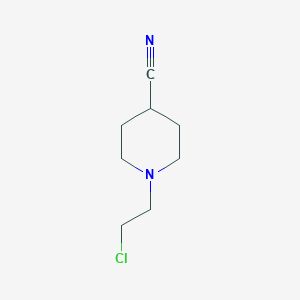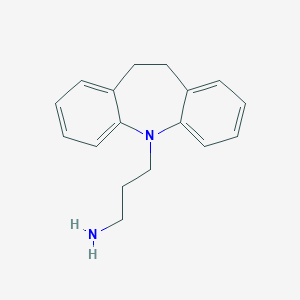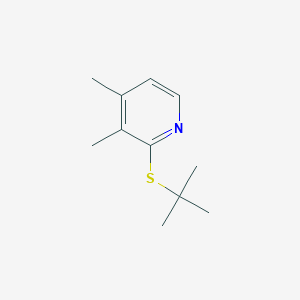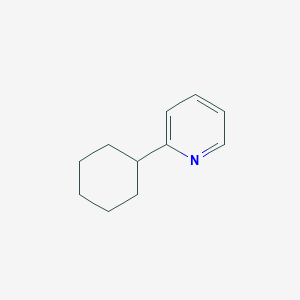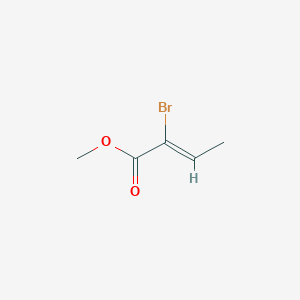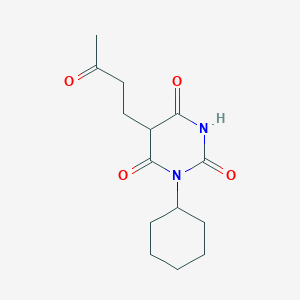
1-Cyclohexyl-5-(3-oxobutyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-(3-oxobutyl)barbituric acid, also known as cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the 1920s and has been widely used in medicine since then. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates.
Mécanisme D'action
Barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to sedative and hypnotic effects, as well as muscle relaxation and anticonvulsant effects. The mechanism of action of barbiturates is similar to that of benzodiazepines, but barbiturates have a higher risk of respiratory depression and addiction.
Effets Biochimiques Et Physiologiques
Cyclobarbital has been shown to decrease the activity of the central nervous system, leading to sedation and sleep. The compound has also been shown to have anticonvulsant effects in animal models. However, the use of barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl has been associated with a high risk of respiratory depression, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobarbital has been used as a model compound for studying the structure-activity relationship of barbiturates. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates. This property may be advantageous for studying the pharmacokinetics and pharmacodynamics of barbiturates. However, the use of barbiturates in laboratory experiments is limited by their high risk of toxicity and addiction.
Orientations Futures
Future research on 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl and other barbiturates may focus on developing safer and more effective sedative and hypnotic agents. This may involve the design of new compounds that have a lower risk of respiratory depression and addiction. Other areas of research may include the development of barbiturate-based anticonvulsant agents, as well as the study of the pharmacokinetics and pharmacodynamics of barbiturates in different patient populations.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl involves the reaction of cyclohexanone with malonic acid and urea under acidic conditions. The resulting intermediate is then treated with ethyl iodide to form the final product. The yield of the synthesis is around 50%.
Applications De Recherche Scientifique
Cyclobarbital has been used in scientific research as a model compound for studying the structure-activity relationship of barbiturates. It has been shown to have sedative and hypnotic effects in animal models, similar to other barbiturates. The compound has also been used as a reference standard for the analysis of barbiturates in biological samples.
Propriétés
Numéro CAS |
17148-43-5 |
|---|---|
Nom du produit |
1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-cyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,15,18,20) |
Clé InChI |
OLQWIHDEPVAPJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
SMILES canonique |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Synonymes |
1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



